

Spectroscopic Profiling of Novel Dihydroquinazolines: A Comparative Guide

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Compound of Interest

Compound Name: Dihydroquinazoline

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the spectroscopic characterization of novel **dihydroquinazoline** derivatives. It offers a detailed look at the key spectroscopic techniques employed, presents experimental data in a clear, comparative format, and includes detailed methodologies for the cited experiments.

The structural elucidation of novel **dihydroquinazoline** compounds, a class of heterocyclic molecules with significant therapeutic potential, relies heavily on a suite of spectroscopic techniques.^[1] Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for confirming the successful synthesis and determining the precise molecular architecture of these derivatives.^{[2][3][4]} This guide will delve into the characteristic spectroscopic signatures of **dihydroquinazolines**, providing a comparative analysis of data from recently synthesized analogues.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of recently synthesized **dihydroquinazoline** derivatives, offering a clear comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data of Selected **Dihydroquinazoline** Derivatives

Compound	Solvent	Key Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)	Reference
6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one	CDCl ₃	9.21 (d, J = 8 Hz, 1H, ArH), 9.02 (d, J = 8 Hz, 1H, ArH), 8.52 (s, 1H, NH), 6.67 (s, 1H, NH), 1.95–1.88 (m, 4H, 2 × CH ₂), 1.05 (t, J = 7 Hz, 6H, 2 × CH ₃)	[5]
2-Isopropyl-3,4-dihydroquinazoline	CDCl ₃	1.23 (d, J= 7.1 Hz, 6H), 2.51 (h, J= 7.1 Hz, 1H), 4.07 (bs, ex, 1H), 4.63 (s, 2H), 6.87-6.90 (m, 2H), 6.97 (td, J= 7.4, 1.1 Hz, 1H), 7.11-7.14 (m, 1H)	[6]
1-Propyl-2-phenyl-1,4-dihydroquinazoline	CDCl ₃	0.78 (t, J= 7.4 Hz, 3H), 1.51-1.58 (m, 2H), 3.66 (t, J= 6.9 Hz, 2H), 4.64 (s, 2H), 6.96 (d, J= 8.2 Hz, 1H), 7.06- 7.07 (m, 2H), 7.21-7.26 (m, 1H), 7.37-7.55 (m, 5H)	[6]
2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one	DMSO-d ₆	8.33 (s, 1H), 7.59–7.57 (d, J = 7.56 Hz, 1H), 7.49–7.41 (m, 4H), 7.24–7.19 (m, 1H), 7.12 (s, 1H), 6.73–6.71 (d, J = 8.11 Hz, 1H), 6.66–6.63 (t,	[7]

		J = 7.56 Hz, 1H), 5.75 (s, 1H)
2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one	DMSO-d ₆	8.17 (s, 1H), 7.57–7.56 (d, J = 7.83 Hz, 1H), 7.38–7.36 (d, J = 8.79, 2H), 7.21–7.17 (m, 1H), 6.98 (s, 1H), 6.91–6.88 (d, J = 8.66 Hz, 2H), 6.70–6.68 (d, J = 7.83 Hz, 1H), 6.65–6.61 (m, 1H), 5.66 (s, 1H), 3.69 (s, 3H) [7]

Table 2: ¹³C NMR Spectroscopic Data of Selected **Dihydroquinazoline** Derivatives

Compound	Solvent	Key Chemical Shifts (δ , ppm)	Reference
6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one	CDCl ₃	165.4, 144.2, 138.6, 134.5, 129.2, 123.1, 118.9, 66.3, 34.9, 6.4	[5]
2-Isopropyl-3,4-dihydroquinazoline	CDCl ₃	20.3, 34.9, 45.1, 119.4, 119.9, 123.8, 125.6, 127.9, 144.7, 160.5	[6]
1-Propyl-2-phenyl-1,4-dihydroquinazoline	CDCl ₃	10.7, 21.3, 48.5, 49.0, 112.9, 123.5, 123.6, 126.0, 126.1, 127.2, 128.7, 129.6, 135.6, 138.8, 158.5	[6]
2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one	DMSO-d ₆	164.06, 148.20, 141.17, 133.95, 129.30, 128.85, 127.92, 117.83, 115.47, 115.01, 66.31	[7]
2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one	DMSO-d ₆	164.25, 159.95, 148.56, 133.95, 133.79, 128.76, 127.87, 117.623, 115.51, 114.94, 114.14, 66.83, 55.69	[7]

Table 3: Mass Spectrometry Data of Selected **Dihydroquinazoline** Derivatives

Compound	Ionization Method	[M+H] ⁺ or M ⁺ (m/z)	Reference
2-Isopropyl-3,4-dihydroquinazoline	HRMS (ESI)	175.1228	[6]
1-Propyl-2-(2-methylphenyl)-1,4-dihydroquinazoline	HRMS (ESI)	231.1863	[6]
Dihydroquinazoline-2(1H)-one derivatives	LC/MS	Molecular ion peak (M ⁺) observed	[4]
3,4-Dihydroquinazolines	ESI	(Data not specified, used for inhibitor screening)	[8]
2,3-dihydroquinazolines	ESI	(Data not specified, used for cytotoxicity screening)	[9]

Table 4: FT-IR Spectroscopic Data of Selected **Dihydroquinazoline** Derivatives

Compound	Key Absorption Bands (ν , cm ⁻¹)	Reference
Dihydroquinazolinone analogs (4a-f)	(Data not specified, confirmed by FT-IR)	[3]
2,3-dihydroquinazolin-4(1H)-one derivatives	(Data not specified, confirmed by FT-IR)	[10]
5,6-Dihydrobenzo[h]quinazoline	KBr Wafer Technique	[11]
2,3-dihydro-2-(2,4-xylyl)-4(1H)-quinazolinone	(Spectrum available)	[12]
BG1189 and BG1190 quinazolines	(Used to assess effects of irradiation)	[13]

Table 5: UV-Vis Spectroscopic Data of Selected **Dihydroquinazoline** Derivatives

Compound	Solvent	λ_{max} (nm)	Application	Reference
BG1189 and BG1190 quinazolines	Water or DMSO	(Spectra recorded to study stability)	Stability and Photostability	[13]
2,3-Dihydroquinazolin-4(1H)-ones	(Not specified)	(Data not specified)	Solvatochromism Study	[14]
Fluorodihydroquinazolin Derivatives	(Not specified)	(Used in fluorescence quenching studies)	Interaction with Human Serum Albumin	[15]
Quinazoline-chalcone 14g	(Not specified)	(Spectrum recorded with and without ctDNA)	DNA Binding Study	[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key spectroscopic techniques used in the characterization of novel **dihydroquinazolines**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5][6]
- Sample Preparation: Approximately 5-10 mg of the **dihydroquinazoline** derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).[5][7]
- Data Acquisition: Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5] Coupling constants (J) are reported in Hertz (Hz).

- **Analysis:** The chemical shifts, signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants are analyzed to elucidate the proton and carbon environments within the molecule, confirming its structure.

Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[\[6\]](#)[\[8\]](#)
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the $\mu\text{g/mL}$ range) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).[\[4\]](#)[\[9\]](#)
- **Data Acquisition:** The instrument is operated in positive or negative ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$, respectively. The exact mass is measured with high accuracy.
- **Analysis:** The measured mass-to-charge ratio (m/z) of the molecular ion is compared with the calculated exact mass of the proposed structure to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Instrumentation:** FT-IR spectra are recorded on an FT-IR spectrometer.
- **Sample Preparation:** Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.[\[11\]](#) Liquid samples can be analyzed as thin films between salt plates.
- **Data Acquisition:** Spectra are typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Analysis:** The presence of characteristic absorption bands for functional groups such as N-H, C=O, C=N, and C-H bonds is used to confirm the functional groups present in the synthesized molecule.[\[13\]](#)[\[17\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: UV-Vis spectra are recorded on a UV-Vis spectrophotometer.
- Sample Preparation: The **dihydroquinazoline** derivative is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to prepare a dilute solution of known concentration.[\[13\]](#)[\[18\]](#)
- Data Acquisition: The absorbance of the solution is measured over a specific wavelength range (typically 200-800 nm).
- Analysis: The wavelength of maximum absorption (λ_{max}) provides information about the electronic transitions within the molecule and can be used to study properties like stability, DNA binding, and interactions with other molecules.[\[13\]](#)[\[16\]](#)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the spectroscopic characterization of novel **dihydroquinazolines** and a generalized signaling pathway that could be investigated for these compounds.



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Caption: Experimental workflow for synthesis and characterization.

Caption: Generalized signaling pathway for **dihydroquinazolines**.

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